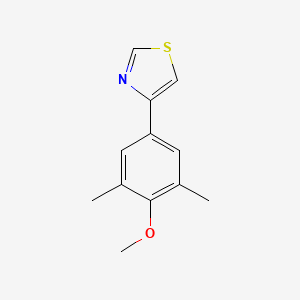

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related thiazole compounds has been described in several studies. For instance, a potent 5-HT3 receptor antagonist with a thiazole core was synthesized using tritiated compounds, indicating the potential for creating labeled compounds for receptor binding studies . Another study reported the synthesis of 1,3,4-thiadiazole derivatives, including methoxy cinnamic acids, which were characterized by various spectroscopic techniques . Additionally, a 2-(4-methoxyphenyl)benzo[d]thiazole was synthesized under microwave irradiation and solvent-free conditions, suggesting that similar methods could potentially be applied to the synthesis of "4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole" .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using both experimental and computational methods. For example, the crystal and molecular structure of a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations . This approach could be applied to determine the molecular structure of "4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole."

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives has been explored in various contexts. A study on the transformations of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates indicates the versatility of thiazole compounds in chemical synthesis . Another paper describes the synthesis of a tetrazole derivative from a thiazole precursor, showcasing the potential for thiazole compounds to participate in the formation of complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been characterized in several studies. Quantum chemical calculations were performed to analyze the antioxidant properties of 1,3,4-thiadiazole derivatives, providing insights into their electronic properties and potential applications . The crystal structure and biological activity of a 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione were also investigated, revealing intermolecular interactions and potential fungicidal activity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole derivatives are synthesized and characterized using various spectroscopic techniques. For instance, thiadiazole derivatives, including those with methoxy cinnamic acids, have been synthesized and analyzed using UV, IR, NMR spectroscopies, and elemental analysis. Quantum chemical calculations and evaluation of their properties are also conducted (Gür et al., 2017).

Pharmacological Applications

- Compounds related to 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole have been studied for their potential pharmacological applications. For example, certain derivatives have been shown to be potent serotonin-3 receptor antagonists, valuable in neurological research (Rosen et al., 1990).

Antifungal Applications

- Some derivatives of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole have demonstrated antifungal effects. They are synthesized and tested against various fungi like Aspergillus terreus and Aspergillus niger, showing significant antifungal activity (Jafar et al., 2017).

Analytical Chemistry and Material Science

- 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole compounds are also used in analytical chemistry and material science. For instance, molecular docking and quantum chemical calculations of these compounds help in understanding their interaction with various biological targets and materials (Viji et al., 2020).

Corrosion Inhibition

- In the field of corrosion science, 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole derivatives are explored as corrosion inhibitors for metals like mild steel in acidic environments. Their efficacy is evaluated through various methods, including electrochemical techniques (Farahati et al., 2019).

Anticancer Activity

- Some 1,3,4-thiadiazole derivatives, structurally related to 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole, have shown anticancer activity against various human cancer cell lines. Their synthesis and biological evaluation reveal significant potential in cancer research (Kumar et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-8-4-10(11-6-15-7-13-11)5-9(2)12(8)14-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSACKHOLMICRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2550754.png)

![N,5-Dimethyl-N-prop-2-ynyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550763.png)

![4-(dimethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2550764.png)

![N-[2-(3-Ethylsulfanylazepan-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2550767.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methoxyphenyl)formamido]acetate](/img/structure/B2550774.png)